2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzenethiol and an appropriate carbonyl compound.
Oxidation: The resulting benzothiazepine is then oxidized to introduce the dioxido group.
Acylation: The final step involves the acylation of the benzothiazepine with 4-ethoxyphenylacetic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions may be used to modify the dioxido group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzothiazepines are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may be investigated for its effects on specific biological pathways.
Medicine
Medicinally, benzothiazepines have been explored for their potential therapeutic applications, including as anti-inflammatory, anti-cancer, and cardiovascular agents. This compound may be evaluated for similar activities.
Industry
In industry, the compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, benzothiazepines can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker for the treatment of hypertension and angina.
Clotiazepam: A benzothiazepine derivative with anxiolytic and sedative properties.
Uniqueness
Compared to other benzothiazepines, 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide may have unique structural features that confer distinct biological activities. Its specific substitution pattern and functional groups could result in different pharmacological properties and applications.
Properties
Molecular Formula |
C19H20N2O5S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C19H20N2O5S/c1-2-26-15-9-7-14(8-10-15)20-18(22)13-21-16-5-3-4-6-17(16)27(24,25)12-11-19(21)23/h3-10H,2,11-13H2,1H3,(H,20,22) |
InChI Key |
KZNGULJSHPUNQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CCS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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